9,10-Dioxo-9,10-dihydro-anthracene-2,6-disulfonyl dichloride
CAS No.: 36003-87-9
Cat. No.: VC20423603
Molecular Formula: C14H6Cl2O6S2
Molecular Weight: 405.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36003-87-9 |
|---|---|
| Molecular Formula | C14H6Cl2O6S2 |
| Molecular Weight | 405.2 g/mol |
| IUPAC Name | 9,10-dioxoanthracene-2,6-disulfonyl chloride |
| Standard InChI | InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)10-4-2-8(24(16,21)22)6-12(10)13(9)17/h1-6H |
| Standard InChI Key | CZNYYPMFWGMKRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of an anthraquinone system (9,10-anthracenedione) functionalized with sulfonyl chloride (–SO₂Cl) groups at the 2- and 6-positions. X-ray crystallography confirms a monoclinic crystal system (space group ) with lattice parameters . The sulfonyl chloride groups adopt a planar configuration, enhancing electrophilicity and reactivity toward nucleophiles.
Spectroscopic Characterization
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NMR: NMR reveals distinct peaks for sulfonyl groups at , while aromatic protons in the anthracene backbone appear between in NMR.
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IR: Strong absorptions at (S=O asymmetric stretch) and (S=O symmetric stretch) confirm sulfonyl chloride functionality .
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves ≥98% purity, with UV detection at .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
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Oxidation: Anthracene is oxidized to anthraquinone using in sulfuric acid.
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Sulfonation: Anthraquinone undergoes sulfonation at 150°C with fuming sulfuric acid to yield 2,6-anthracenedisulfonic acid.
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Chlorination: Sulfonic acid groups are converted to sulfonyl chlorides using or , catalyzed by dimethylformamide (DMF) at 70–85°C.
Optimization Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | DMF | 72–85 |
| Temperature | 70–85°C | 72–85 |
| Solvent | Dichloromethane | 72–85 |
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance scalability and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures and column chromatography. Advanced process analytical technology (PAT) ensures real-time monitoring of reaction intermediates .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The sulfonyl chloride groups undergo facile substitution with nucleophiles:
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Amines: Form sulfonamides (-anthraquinone), used in drug discovery .
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Alcohols: Yield sulfonate esters, applied as surfactants or ionic liquids .
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Thiols: Produce sulfonothioates for coordination chemistry.
Reduction and Oxidation
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Reduction: Ketone groups at positions 9 and 10 are reduced to hydroxyls using , forming dihydroxy derivatives with altered redox properties .
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Oxidation: Further oxidation with generates sulfonic acids, enhancing water solubility for biomedical applications .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 50–100 µg/mL) and fungi (e.g., Candida albicans) . Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups and inhibition of cell wall synthesis enzymes .
Cytotoxicity in Cancer Cells
In vitro assays demonstrate apoptosis induction in HeLa (cervical cancer) and MCF-7 (breast cancer) cells at IC₅₀ = 25 µM. Reactive oxygen species (ROS) generation and mitochondrial membrane depolarization are key mechanisms .
Enzyme Inhibition
Acetylcholinesterase (AChE) inhibition (IC₅₀ = 30 µM) suggests potential for treating neurodegenerative disorders. Molecular docking studies reveal binding to the enzyme’s catalytic triad .
| Activity Type | Target | Effect | IC₅₀/MIC |
|---|---|---|---|
| Antimicrobial | S. aureus | Growth inhibition | 50–100 µg/mL |
| Cytotoxicity | HeLa cells | Apoptosis induction | 25 µM |
| Enzyme Inhibition | AChE | Activity reduction | 30 µM |
Applications in Science and Industry
Organic Synthesis
The compound serves as a precursor for sulfonamide drugs, dyes (e.g., anthraquinone disperse dyes), and redox-active materials in flow batteries . Its derivatization with cyclodextrins enhances solubility for aqueous-phase reactions .
Analytical Chemistry
As a derivatization reagent, it modifies phenols for HPLC detection at sub-ppb concentrations . Ion-pair extraction with tetrabutylammonium salts enables precise quantification in environmental samples .
Comparison with Structural Analogs
Table 2: Analog Comparison
| Compound | Key Features | Reactivity Difference |
|---|---|---|
| Anthraquinone-2-sulfonic acid | Single sulfonic acid group | Lower electrophilicity |
| 2,6-Diaminoanthraquinone | Amino groups instead of sulfonyl chlorides | Enhanced hydrogen bonding |
| 9,10-Dioxo-1,5-disulfonyl chloride | Different sulfonyl positions | Altered regioselectivity |
The 2,6-disulfonyl chloride derivative’s dual electrophilic sites enable bifunctional conjugation, distinguishing it from monosubstituted analogs .
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